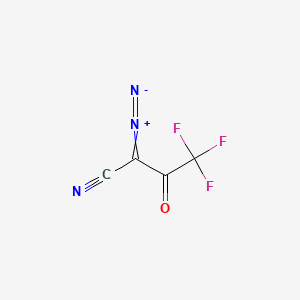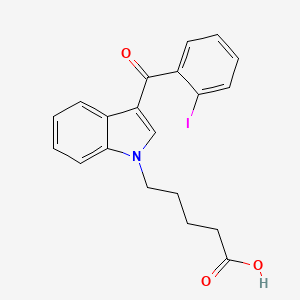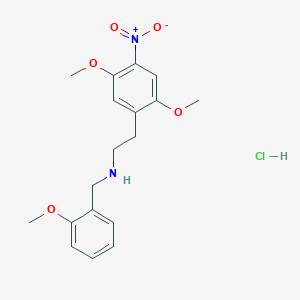
25N-NBOMe (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
25N-NBOMe (Hydrochloride) is a derivative of the hallucinogen 2C-N . The primary targets of 25N-NBOMe (Hydrochloride) are believed to be the serotonin 5-HT 2A and 5-HT 2C receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle .
Mode of Action
25N-NBOMe (Hydrochloride) acts as an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . This means that it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . It has more than 1000-fold selectivity for 5-HT 2A compared with 5-HT 1A .
Biochemical Pathways
Upon activation of the 5-HT 2A and 5-HT 2C receptors, 25N-NBOMe (Hydrochloride) affects various biochemical pathways. Related compounds such as 25i-nbome have been shown to affect dopamine, serotonin, acetylcholine, and glutamate release .
Pharmacokinetics
It is known that the compound is administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be elucidated .
Result of Action
The activation of serotonin 5-HT 2A and 5-HT 2C receptors by 25N-NBOMe (Hydrochloride) leads to various molecular and cellular effects. These include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, and excited delirium . Other effects such as mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis have also been reported .
Action Environment
The action, efficacy, and stability of 25N-NBOMe (Hydrochloride) can be influenced by various environmental factors. For instance, the method of administration can affect the onset, intensity, and duration of its effects . Detailed studies on how environmental factors influence the action of 25n-nbome (hydrochloride) are lacking .
Biochemical Analysis
Biochemical Properties
25N-NBOMe (hydrochloride) is an ultrapotent and highly efficacious agonist of serotonin 5-HT 2A and 5-HT 2C receptors . It displays higher affinity for 5-HT 2A receptors than their 2C counterparts and has markedly lower affinity, potency, and efficacy at the 5-HT 2B receptor compared to 5-HT 2A or 5-HT 2C .
Cellular Effects
25N-NBOMe (hydrochloride) has been reported to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It has been associated with life-threatening toxicity and death .
Molecular Mechanism
25N-NBOMe (hydrochloride) exerts its effects at the molecular level primarily through its action as a potent full agonist for the 5HT 2A receptor . It binds to these receptors and activates them, leading to a series of downstream effects that contribute to its psychoactive properties .
Dosage Effects in Animal Models
In animal models, the effects of 25N-NBOMe (hydrochloride) vary with different dosages . At certain doses, it has been shown to produce conditioned place preference, indicating its potential for abuse .
Metabolic Pathways
The metabolism of 25N-NBOMe (hydrochloride) has been studied in human liver microsomes . The biotransformations included hydroxylation, O-demethylation, N-dealkylation, nitro reduction, dehydrogenation, carbonylation, and combinations thereof .
Transport and Distribution
It is known that the drug can be administered sublingually/buccally, intravenously, via nasal insufflations, or by smoking .
Preparation Methods
The synthesis of 25N-NBOMe (hydrochloride) involves several steps, starting with the precursor 2,5-dimethoxy-4-nitrophenethylamine (2C-N). The key step in the synthesis is the N-(2-methoxybenzyl) substitution at the amine group. This reaction typically requires the use of a strong base and a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions
Chemical Reactions Analysis
25N-NBOMe (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Nitro reduction is a common reaction for this compound, converting the nitro group to an amine.
Substitution: The compound can undergo N-dealkylation and O-demethylation reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are hydroxylated and demethylated metabolites .
Scientific Research Applications
25N-NBOMe (hydrochloride) has several scientific research applications:
Neuropharmacology: It is used to study the effects of serotonin receptor agonists on brain function and behavior.
Forensic Toxicology: The compound is analyzed in forensic laboratories to detect its presence in biological samples and understand its metabolism.
Psychopharmacology: Researchers use this compound to investigate the mechanisms underlying hallucinogenic effects and their potential therapeutic applications.
Comparison with Similar Compounds
25N-NBOMe (hydrochloride) is part of the NBOMe series of compounds, which includes other derivatives like 25I-NBOMe, 25B-NBOMe, and 25C-NBOMe . These compounds share a similar structure but differ in their substitutions at the 4-position of the phenethylamine ring. For example:
25I-NBOMe: Contains an iodine substituent.
25B-NBOMe: Contains a bromine substituent.
25C-NBOMe: Contains a chlorine substituent.
The uniqueness of 25N-NBOMe (hydrochloride) lies in its nitro substituent, which contributes to its distinct pharmacological profile and metabolic pathways .
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5.ClH/c1-23-16-7-5-4-6-14(16)12-19-9-8-13-10-18(25-3)15(20(21)22)11-17(13)24-2;/h4-7,10-11,19H,8-9,12H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFRJJZBSVSPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)[N+](=O)[O-])OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
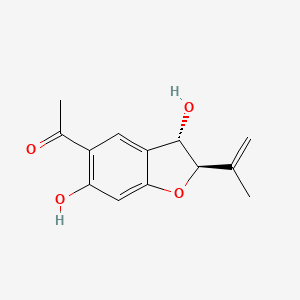
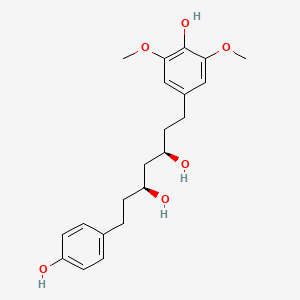

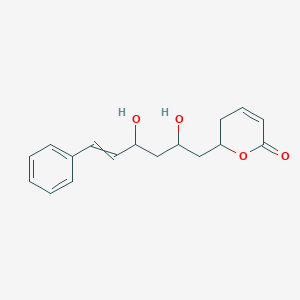
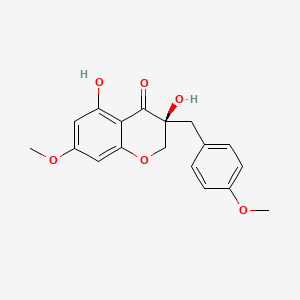

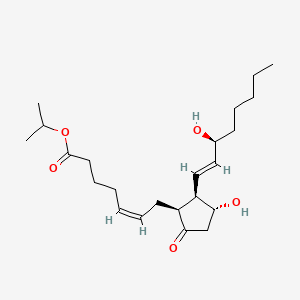
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
